molecular formula C12H11N3O3 B5692494 N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide CAS No. 591726-19-1

N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide

Katalognummer B5692494
CAS-Nummer: 591726-19-1
Molekulargewicht: 245.23 g/mol
InChI-Schlüssel: AMXIJIKPVABXMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide, also known as A-438079, is a small molecule antagonist that targets the P2X7 receptor. This receptor is a member of the purinergic family of receptors, which are involved in the regulation of various physiological processes such as inflammation, pain, and immune response. The P2X7 receptor is expressed in a variety of cell types, including immune cells, neurons, and glial cells.

Wissenschaftliche Forschungsanwendungen

N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide has been extensively studied in various scientific research applications. One of the main areas of research is its role in the regulation of inflammation and pain. Several studies have shown that N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide can reduce inflammation and pain in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. This suggests that N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide may have potential therapeutic applications in the treatment of these conditions.
Another area of research is the role of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide in the regulation of immune response. Studies have shown that N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide can inhibit the activation of immune cells such as macrophages and dendritic cells, which play a crucial role in the immune response. This suggests that N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide may have potential therapeutic applications in the treatment of autoimmune diseases and other conditions that involve dysregulated immune response.

Wirkmechanismus

N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is involved in the regulation of various physiological processes such as inflammation, pain, and immune response. N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide binds to the P2X7 receptor and prevents its activation by ATP. This inhibition of P2X7 receptor activation leads to a reduction in inflammation, pain, and immune response.
Biochemical and Physiological Effects
N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide has been shown to have several biochemical and physiological effects. In animal models, N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide has been shown to reduce inflammation and pain, as well as inhibit the activation of immune cells such as macrophages and dendritic cells. N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide has also been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and IL-18.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide in lab experiments is its selectivity for the P2X7 receptor. This allows for more specific targeting of the receptor and reduces the risk of off-target effects. However, one limitation of using N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide. One area of research is the development of more potent and selective P2X7 receptor antagonists. This could lead to the development of more effective therapies for conditions such as inflammation, pain, and autoimmune diseases.
Another area of research is the role of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide in the regulation of cancer. Several studies have shown that the P2X7 receptor is involved in the regulation of cancer cell growth and survival. N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide may have potential therapeutic applications in the treatment of cancer by inhibiting the activation of the P2X7 receptor.
Conclusion
In conclusion, N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide is a small molecule antagonist that targets the P2X7 receptor. It has been extensively studied in various scientific research applications, including the regulation of inflammation, pain, and immune response. N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide acts by inhibiting the activation of the P2X7 receptor, leading to a reduction in inflammation, pain, and immune response. Despite its limitations, N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide has potential therapeutic applications in the treatment of various conditions, and future research may lead to the development of more effective therapies.

Synthesemethoden

The synthesis of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide involves a multistep reaction starting from 2,4-dihydroxy-6-methylpyrimidine. The first step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. This is followed by the reaction of the protected amine with 4-fluorobenzoyl chloride to produce the desired benzamide. The final step involves the removal of the Boc protecting group to yield N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)benzamide as a white solid. The overall yield of this synthesis is around 30%.

Eigenschaften

IUPAC Name

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-7-9(11(17)15-12(18)13-7)14-10(16)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,16)(H2,13,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXIJIKPVABXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358372
Record name STK124324
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)benzamide

CAS RN

591726-19-1
Record name STK124324
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.